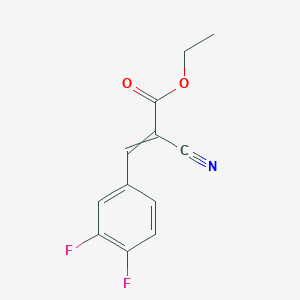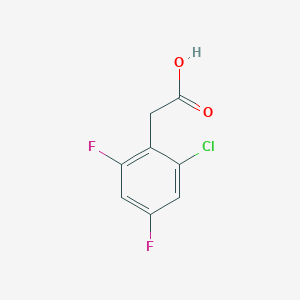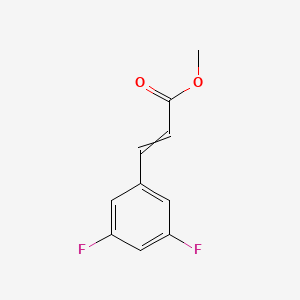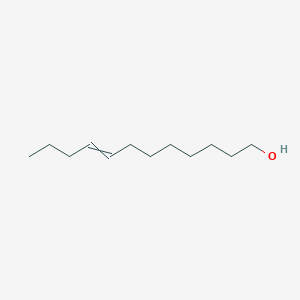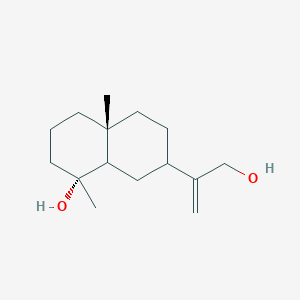
4alphaH-Eudesm-11(13)-ene-4,12-diol; Ilicic alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4alphaH-Eudesm-11(13)-ene-4,12-diol, also known as Ilicic alcohol, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often have significant biological activities. This compound is characterized by its eudesmane skeleton, which includes a hydroxy substituent at C-11 and a double bond between C-3 and C-4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4alphaH-Eudesm-11(13)-ene-4,12-diol typically involves the cyclization of farnesyl pyrophosphate (FPP) to form the eudesmane skeleton. This process can be catalyzed by sesquiterpene synthases, which facilitate the formation of the characteristic ring structure. The hydroxy groups at C-4 and C-12 are introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants like Cryptomeria japonica. The extraction process includes steam distillation followed by purification steps such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4alphaH-Eudesm-11(13)-ene-4,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Major Products Formed
Oxidation: Formation of eudesmane ketones or aldehydes.
Reduction: Formation of saturated eudesmane derivatives.
Substitution: Formation of eudesmane derivatives with various functional groups.
Applications De Recherche Scientifique
4alphaH-Eudesm-11(13)-ene-4,12-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sesquiterpenoids.
Biology: Studied for its role in plant metabolism and its effects on plant growth regulation.
Medicine: Investigated for its potential anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Mécanisme D'action
The biological effects of 4alphaH-Eudesm-11(13)-ene-4,12-diol are primarily due to its interaction with cellular membranes and enzymes. It can inhibit certain calcium channels, affecting synaptosomal calcium uptake and neurotransmitter release. This mechanism is particularly relevant in its potential anti-inflammatory and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Eudesmol: Another eudesmane sesquiterpenoid with similar structural features but different biological activities.
Beta-Eudesmol: Similar to alpha-eudesmol but with variations in the position of hydroxy groups.
Gamma-Eudesmol: Another isomer with distinct biological properties.
Uniqueness
4alphaH-Eudesm-11(13)-ene-4,12-diol is unique due to its specific hydroxy and double bond positions, which confer distinct chemical reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
(1R,4aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13?,14-,15-/m1/s1 |
Clé InChI |
RMARCXQAHOJNRB-NEXFUWMNSA-N |
SMILES isomérique |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)CO)(C)O |
SMILES canonique |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


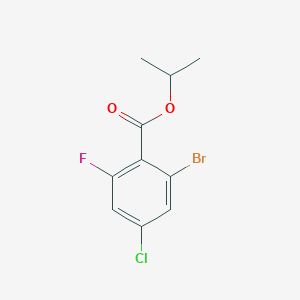
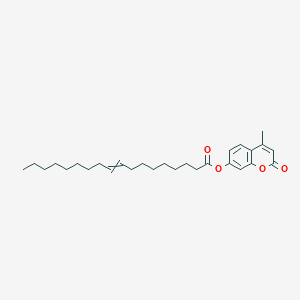
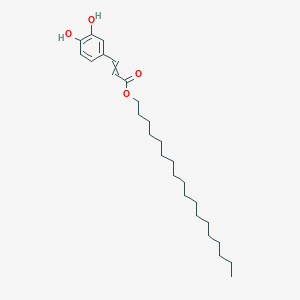
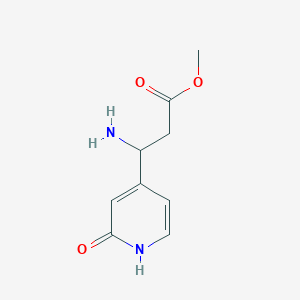
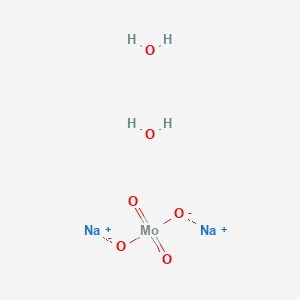
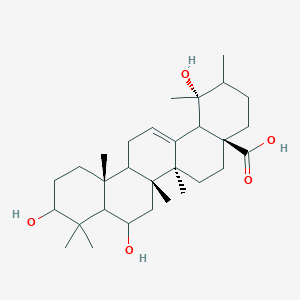
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
